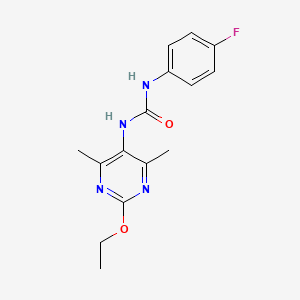

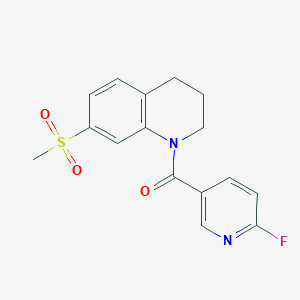

![molecular formula C18H22N4OS B2505021 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide CAS No. 894035-96-2](/img/structure/B2505021.png)

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide is a chemical entity that appears to be related to a class of compounds known for their biological activity. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the papers, such as the presence of a thiazole ring and an amide group. These structural motifs are often explored for their potential as biological inhibitors and supramolecular gelators.

Synthesis Analysis

The synthesis of related compounds, such as those in the provided papers, typically involves the formation of the thiazole ring followed by the attachment of various substituents that confer the desired biological activity or physical properties. For example, the synthesis of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide (37c) likely involved multiple steps, including the formation of the thiazole ring, the attachment of the benzyl group, and the introduction of the ethylamino and hydroxyethoxy substituents .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. This ring structure is known to participate in various non-covalent interactions, such as π-π interactions and hydrogen bonding, which can significantly influence the compound's biological activity and physical properties .

Chemical Reactions Analysis

Compounds with thiazole and benzamide groups can undergo a variety of chemical reactions. The thiazole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the sulfur and nitrogen atoms. The amide group can engage in reactions typical of carboxylic acid derivatives, such as nucleophilic acyl substitution. These reactions can be utilized to further modify the compound to enhance its biological activity or to alter its physical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-containing compounds are influenced by their molecular structure. For instance, the presence of methyl groups and the ability to form non-covalent interactions can affect the compound's solubility, melting point, and ability to form gels. In the case of the N-(thiazol-2-yl)benzamide derivatives, the methyl functionality and S⋯O interaction played a significant role in their gelation behavior, which could be relevant for the compound if it shares similar structural features .

科学的研究の応用

Antiallergy Activity

A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, including compounds structurally related to N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide, were synthesized and evaluated for antiallergy activity. These compounds demonstrated potent antiallergy effects in the rat PCA model, with some analogues showing significant potency at very low doses. The research highlighted the synthesis approach and the impact of various substitutions on the phenyl ring on antiallergy activity (Hargrave, Hess, & Oliver, 1983).

Cystic Fibrosis Therapy

A specific derivative, identified as a potent corrector of the defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, was investigated for its therapeutic potential in cystic fibrosis. This research outlines the design, synthesis, and evaluation of C4'-C5 C,C-bond-controlling bithiazole analogues, including this compound derivatives, demonstrating the critical role of molecular constraints in enhancing corrector activity (Yu et al., 2008).

Antimicrobial and Antilipase Activities

Another study focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds exhibited notable antimicrobial activity against various test microorganisms, highlighting their potential in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Apoptosis in Colorectal Tumor Cells

Thiazolides, including compounds structurally similar to this compound, were studied for their ability to induce apoptosis in colorectal tumor cells. The research revealed that thiazolides interact with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), and GSTP1 enzymatic activity is required for thiazolide-induced apoptosis, offering insights into their potential as cancer therapeutics (Brockmann et al., 2014).

作用機序

Target of Action

Similar compounds have shown inhibitory activity against top1 , suggesting that this compound might also target Top1 or similar enzymes.

Mode of Action

It’s suggested that related compounds may exert their effects through inhibitory activity against top1 . This could involve binding to the enzyme and preventing its normal function, leading to disruption of DNA replication and transcription processes.

将来の方向性

Triazole compounds have been widely used in different potential activities . The future direction in the field of research and the synthesis of new bioactive molecules lies in heterocyclic chemistry . The search for drug-like molecules with anticancer properties using the thiazolo[3,2-b][1,2,4]triazole-6-one scaffold is one of the future directions .

特性

IUPAC Name |

2,2-dimethyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c1-12-6-5-7-13(10-12)15-20-17-22(21-15)14(11-24-17)8-9-19-16(23)18(2,3)4/h5-7,10-11H,8-9H2,1-4H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDZNVBBMPAZNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2504944.png)

![(E)-ethyl 4-(2,5,7-trioxo-8-styryl-2,3,4a,5,7a,8-hexahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazol-6(7H)-yl)benzoate](/img/structure/B2504945.png)

![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2504948.png)

![5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2504950.png)

![4-Methyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2504953.png)

![2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2504954.png)